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Compound of Interest

Compound Name: 2-Butoxyphenylboronic acid

Cat. No.: B1276114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of ortho-alkoxy

substituted arylboronic acids. Understanding the three-dimensional arrangement of these

molecules in the solid state is crucial for rational drug design, materials science, and the

development of novel synthetic methodologies. This document summarizes key

crystallographic data, details experimental procedures for their determination, and visualizes

the fundamental structural motifs observed in this class of compounds.

Introduction: The Significance of Crystal Structure
Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in

the Suzuki-Miyaura cross-coupling reaction. The substitution pattern on the aromatic ring

significantly influences their chemical reactivity, physical properties, and solid-state structure.

Ortho-alkoxy substituents, in particular, introduce unique steric and electronic effects that can

lead to diverse and sometimes unexpected crystal packing arrangements. These arrangements

are governed by a delicate interplay of hydrogen bonding, π-π stacking, and other non-

covalent interactions. A thorough understanding of these interactions is paramount for

controlling the solid-state properties of these compounds, which can have profound

implications for their application in pharmaceuticals and advanced materials.
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A key feature of the crystal structure of arylboronic acids is the formation of hydrogen-bonded

dimers. However, the presence of bulky ortho-alkoxy groups can disrupt this typical dimeric

assembly, leading to the formation of monomeric structures.

Dimeric Structures
In many arylboronic acids, including some ortho-alkoxy substituted derivatives, the molecules

form centrosymmetric hydrogen-bonded dimers.[1] This arrangement involves two boronic acid

moieties linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Monomeric Structures
The introduction of two ortho-alkoxy substituents can sterically hinder the formation of the

typical hydrogen-bonded dimer. In such cases, monomeric structures are observed in the

crystal lattice.[2] This is a significant finding, as it provides a strategy for designing boronic

acids that exist as discrete monomers in the solid state, which could be valuable for

applications in crystal engineering.[2]

Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a selection of ortho-

alkoxyarylboronic acids. This data has been compiled from single-crystal X-ray diffraction

studies.

Table 1: Unit Cell Parameters
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Table 2: Selected Bond Lengths (Å)
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Compound B-C(aryl) B-O1 B-O2
C(aryl)-
O(alkoxy)

2-

Methoxyphenylb

oronic acid

1.567(2) 1.368(2) 1.373(2) 1.362(2)

2-

Ethoxyphenylbor

onic acid

1.565(2) 1.369(2) 1.371(2) 1.364(2)

2-

Isobutoxyphenyl

boronic acid

1.568(2) 1.367(2) 1.372(2) 1.365(2)

2,6-

Dimethoxyphenyl

boronic acid

(polymorph I)

1.572(2) 1.365(2) 1.368(2) 1.360(2)

2,6-

Dimethoxyphenyl

boronic acid

(polymorph II)

1.570(3) 1.366(3) 1.369(3) 1.361(3)

(2-

Butoxyphenyl)bo

ronic acid

1.569(2) 1.370(2) 1.375(2) 1.363(2)

Table 3: Selected Bond and Torsion Angles (°)
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Compound O1-B-O2 C(aryl)-B-O1 C(aryl)-B-O2
C(aryl)-C(aryl)-
B-O1

2-

Methoxyphenylb

oronic acid

118.9(1) 120.8(1) 120.3(1) 26.5(1)

2-

Ethoxyphenylbor

onic acid

119.1(1) 120.7(1) 120.2(1) 28.1(1)

2-

Isobutoxyphenyl

boronic acid

118.8(1) 120.9(1) 120.3(1) 29.5(1)

2,6-

Dimethoxyphenyl

boronic acid

(polymorph I)

119.5(1) 120.3(1) 120.2(1) 45.3(1)

2,6-

Dimethoxyphenyl

boronic acid

(polymorph II)

119.3(2) 120.5(2) 120.2(2) 47.8(2)

(2-

Butoxyphenyl)bo

ronic acid

118.7(1) 120.9(1) 120.4(1) 27.3(1)

Experimental Protocols
Synthesis of Ortho-Alkoxyarylboronic Acids
A general procedure for the synthesis of ortho-alkoxyarylboronic acids involves the reaction of

an ortho-alkoxyaryl halide with an organolithium reagent followed by quenching with a trialkyl

borate.[3]

Materials:

Ortho-alkoxyaryl bromide (1.0 eq)
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n-Butyllithium (1.1 eq)

Triisopropyl borate (1.5 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

1 M Hydrochloric acid

Hexane

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

A solution of the ortho-alkoxyaryl bromide in anhydrous diethyl ether or THF is cooled to -78

°C under an inert atmosphere (e.g., argon or nitrogen).

n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C

for 1 hour.

Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to

room temperature and stirred overnight.

The reaction is quenched by the addition of 1 M hydrochloric acid, and the mixture is stirred

for 1 hour.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with saturated sodium chloride solution, dried over

anhydrous magnesium sulfate, and filtered.

The solvent is removed under reduced pressure, and the crude product is purified by

recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the

desired ortho-alkoxyarylboronic acid.

Single-Crystal X-ray Diffraction
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The determination of the crystal structure is performed using single-crystal X-ray diffraction.[4]

Instrumentation:

A suitable single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[4]

Procedure:

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under

a polarizing microscope and mounted on a goniometer head.

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize

thermal vibrations. The diffractometer collects a series of diffraction images by rotating the

crystal in the X-ray beam.

Data Reduction: The collected images are processed to integrate the intensities of the

diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined by full-matrix least-squares on F².[4] All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms are often located in the

difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Structural Motifs
The following diagrams, generated using the DOT language, illustrate the key hydrogen

bonding patterns in the crystal structures of ortho-alkoxyarylboronic acids.
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Caption: Hydrogen bonding in a typical dimeric structure.

Monomeric Unit

Intermolecular Interactions
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Caption: A monomeric structure with no direct boronic acid dimers.
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ortho-Alkoxyaryl Halide
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Caption: General experimental workflow for structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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